Carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester
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Overview
Description
Carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a nitroso group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester typically involves the reaction of benzylamine with nitrous acid to form the N-nitrosobenzylamine intermediate. This intermediate is then reacted with ethyl chloroformate to produce the final compound. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to handle the reactions efficiently. The production process would also incorporate purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pathways involved may include the disruption of normal cellular processes, leading to therapeutic effects in the case of anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methylnitroso-, ethyl ester
- Carbamic acid, N-methyl-N-nitroso-, ethyl ester
- Carbamic acid, n-methyl, n-nitroso-, 4[2-(n’-methyl-n’-nitroso-ureido)ethyl]phenyl ester
Uniqueness
Carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester is unique due to its specific structure, which includes a benzylamine moiety. This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
70583-15-2 |
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Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl N-[[benzyl(nitroso)amino]methyl]carbamate |
InChI |
InChI=1S/C11H15N3O3/c1-2-17-11(15)12-9-14(13-16)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,15) |
InChI Key |
MQYWPKJINMZAJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCN(CC1=CC=CC=C1)N=O |
Origin of Product |
United States |
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